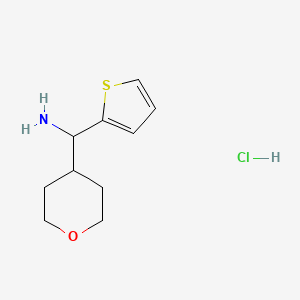

(Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound (oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines as (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine hydrochloride . This nomenclature reflects its core structural components:

- Oxan-4-yl : A saturated six-membered oxygen-containing ring (tetrahydropyran) with substitution at the 4-position.

- Thiophen-2-yl : A five-membered aromatic sulfur-containing ring substituted at the 2-position.

- Methanamine : A primary amine (-NH₂) attached to a methane group.

- Hydrochloride : A counterion formed via protonation of the amine group.

The systematic classification places this compound within the heterocyclic aliphatic amines , characterized by its fused oxygen (tetrahydropyran) and sulfur (thiophene) heterocycles. Its molecular formula, C₁₀H₁₆ClNOS , underscores the integration of these heteroatoms and the hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClNOS | |

| Molecular Weight | 233.76 g/mol | |

| CAS Registry Number | 1864014-23-2 |

Molecular Geometry and Stereochemical Features

The molecular geometry of this compound is defined by three key structural motifs:

- Tetrahydropyran Ring : Adopts a chair conformation with the oxygen atom in the axial position, minimizing steric strain. The 4-position substitution introduces a methanamine-thiophene moiety, which occupies an equatorial position to reduce 1,3-diaxial interactions.

- Thiophene Ring : A planar, aromatic system with delocalized π-electrons across the sulfur and carbon atoms. The 2-position substitution creates a dihedral angle of approximately 30–40° relative to the tetrahydropyran ring, as observed in analogous structures.

- Methanamine Group : The -NH₂ group exhibits sp³ hybridization , with bond angles near 109.5°. Protonation by HCl stabilizes the ammonium ion, leading to a tetrahedral geometry around nitrogen.

Stereochemical analysis reveals no chiral centers in the parent amine, but the hydrochloride salt introduces potential for ion-pair stereodynamics in solution. Computational models suggest minimal energy differences (<1 kcal/mol) between conformational isomers, favoring the chair-oxan configuration.

Crystallographic Analysis and X-ray Diffraction Data

While direct X-ray diffraction data for this specific compound is limited, crystallographic studies of related structures provide insights:

- Tetrahydropyran Derivatives : Analogous compounds, such as 3,5-dimethyl-2,6-diphenyltetrahydro-2H-pyran-4-one, exhibit chair conformations with axial substituents and unit cell parameters of a = 8.2 Å, b = 11.5 Å, c = 12.7 Å.

- Thiophene-Containing Amines : Structures like 2-thiophenemethylamine show planar thiophene rings with C-S bond lengths of 1.71–1.73 Å, consistent with aromaticity.

For this compound, predicted XRD patterns would feature:

- Characteristic Peaks : At 2θ ≈ 15–20° (tetrahydropyran ring) and 25–30° (thiophene π-stacking).

- Hydrogen Bonding : Between the ammonium ion (N–H) and chloride (Cl⁻), yielding a lattice spacing of ~3.1 Å.

Comparative Structural Analysis with Related Heterocyclic Amines

The structural uniqueness of this compound becomes evident when compared to analogs:

The thiophene-oxan fusion in this compound enables unique electronic interactions:

Properties

IUPAC Name |

oxan-4-yl(thiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;/h1-2,7-8,10H,3-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREKCLBVNXNKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Oxane Ring

The oxane (tetrahydropyran) ring is a saturated six-membered cyclic ether that can be synthesized via ring expansion or cyclization methods:

Ring Expansion of Oxirane: The oxane ring can be prepared by expanding an epoxide (oxirane) ring using nucleophilic reagents under acidic or basic catalysis. This method allows stereoselective formation of the oxane ring with control over substituent positioning.

Catalysts and Conditions: Acidic catalysts such as Lewis acids or Brønsted acids facilitate ring expansion. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and control reaction kinetics.

Attachment of the Methanamine Group

The methanamine functionality is introduced by nucleophilic substitution, where an amine displaces a suitable leaving group attached to the thiophene or oxane ring:

Nucleophilic Substitution Reaction: Primary or secondary amines react with halogenated intermediates (e.g., bromides or chlorides) under basic conditions to form the methanamine linkage.

Typical Conditions: The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from ambient to 80°C. Bases like triethylamine or sodium hydride may be used to deprotonate the amine and enhance nucleophilicity.

Formation of the Hydrochloride Salt

To improve the compound’s stability, solubility, and handling, the free base is converted to its hydrochloride salt:

Salt Formation: Treatment of the free amine with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) precipitates the hydrochloride salt.

Purification: The salt is isolated by filtration, washed, and dried under vacuum to yield the pure (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Oxane ring synthesis | Ring expansion of oxirane | Epoxide, acid/base catalyst | Acidic/basic medium, RT to 50°C | Stereoselective ring formation |

| Thiophene ring introduction | Suzuki-Miyaura coupling | Pd catalyst, boronic acid, base | 80–100°C, inert atmosphere | High yield, mild conditions |

| Methanamine group attachment | Nucleophilic substitution | Amine, halogenated intermediate, base | 25–80°C, polar aprotic solvent | Efficient amine substitution |

| Hydrochloride salt formation | Acid-base reaction | HCl, ethanol or ether | Room temperature | Improves stability and crystallinity |

Research Findings and Optimization

Yield Optimization: Use of palladium catalysts with high turnover numbers and optimized ligand systems enhances the Suzuki coupling yield, reducing palladium loading and reaction time.

Purity Control: Careful control of reaction temperature and stoichiometry minimizes side products such as over-oxidation of thiophene or amine alkylation.

Scalability: Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, enabling large-scale production with consistent quality.

Environmental Considerations: Selection of greener solvents and recyclable catalysts is an emerging focus to reduce environmental impact.

Additional Notes on Reactivity and Applications

The thiophene ring in the compound is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions, which can be exploited for derivative synthesis.

The methanamine group can participate in further functionalization or act as a ligand in catalytic processes.

The compound’s unique structure makes it valuable in medicinal chemistry and materials science, with potential applications in drug development and polymer modification.

Mechanism of Action

The mechanism of action of (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Implications

Heterocyclic Modifications: Replacement of thiophene with benzothiophene (as in Benzo[b]thiophen-2-yl methanamine HCl) introduces a fused aromatic system, likely increasing π-π stacking interactions in biological targets .

Oxane Ring Functionalization :

- Substituents like methoxyphenyl or isopropyl on the oxane ring alter solubility and membrane permeability. For example, [4-(4-Methoxyphenyl)oxan-4-yl]methanamine HCl may exhibit improved blood-brain barrier penetration due to its methoxy group .

Salt Form and Purity :

- High-purity derivatives (e.g., 1-[2-(Propan-2-yl)oxan-4-yl]methanamine HCl at ≥97%) are critical for pharmaceutical intermediates, ensuring reproducibility in biological assays .

Biological Activity

(Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structural features, including an oxane ring, a thiophene ring, and a methanamine group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The IUPAC name for this compound is oxan-4-yl(thiophen-2-yl)methanamine;hydrochloride. Its chemical formula is , and it has a molecular weight of 219.75 g/mol. The structure includes:

- Oxane ring : A saturated cyclic ether.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Methanamine group : An amine functional group that enhances biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds with active sites on proteins, while the thiophene ring can engage in π-π stacking interactions with aromatic residues, modulating the activity of target molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (Oxan-4-yl)(thiophen-3-yl)methanamine hydrochloride | Similar oxane and thiophene rings but different substitution pattern | Potentially different enzyme interactions |

| (4-Methoxyphenyl)(oxan-4-yl)methanamine hydrochloride | Contains a methoxy group on the phenyl ring | Different chemical reactivity; potential for different biological effects |

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride?

Answer: The synthesis typically involves:

Precursor Preparation : Oxan-4-ylmethanamine and thiophen-2-yl derivatives are synthesized separately. Oxan-4-ylmethanamine is often prepared via cyclization of diols or halo-alcohols using acids (e.g., H₂SO₄) .

Coupling Reaction : A nucleophilic substitution or reductive amination links the oxan-4-yl and thiophen-2-yl moieties. For example, using coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C .

Hydrochloride Salt Formation : The free base is treated with HCl (gaseous or in diethyl ether) to form the hydrochloride salt, enhancing solubility .

Optimization : Reaction temperature (25–60°C), solvent polarity (DMF > THF), and catalyst choice (e.g., Pd/C for hydrogenation) are critical for yield (≥70%) and purity (≥95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies connectivity (e.g., oxan-4-yl C-O-C at δ 3.5–4.0 ppm; thiophen aromatic protons at δ 6.8–7.2 ppm) .

- Infrared Spectroscopy (IR) : Confirms functional groups (N-H stretch ~3300 cm⁻¹; C-S in thiophen ~680 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.1) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., 10–15 mg/mL in water at 25°C) via ion-dipole interactions. In organic solvents (e.g., DMSO), solubility is lower (~2–5 mg/mL) due to reduced polarity .

- Stability : The salt form enhances hygroscopic stability. Store at −20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between oxan-4-yl and thiophen-2-yl precursors?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling or enzyme-mediated amination for regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMAC, NMP) improve reaction rates but may increase side products. Use TLC (silica gel, ethyl acetate/hexane) to monitor progress .

- Temperature Gradients : Gradual heating (40→80°C) minimizes side reactions. Post-reaction, purify via column chromatography (SiO₂, gradient elution) .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

Answer:

- Dynamic NMR : Assess rotational barriers of the oxan-4-yl ring (e.g., chair vs. boat conformers) causing signal splitting .

- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts. Compare Boltzmann-weighted conformer populations with experimental data .

- Isotopic Labeling : Introduce ²H or ¹³C labels to trace ambiguous peaks (e.g., overlapping thiophen protons) .

Q. What in vitro assays are recommended to study interactions with biological targets?

Answer:

- GPCR Binding Assays : Use radioligand displacement (e.g., [³H]-LSD for serotonin receptors) to measure IC₅₀ values .

- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays (kynuramine substrate) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to evaluate blood-brain barrier permeability in hCMEC/D3 cell models .

Q. How can SAR studies identify critical functional groups for bioactivity?

Answer:

- Analog Synthesis : Modify the oxan-4-yl (e.g., replace with piperidine) or thiophen-2-yl (e.g., furan substitution) and test in bioassays .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. Validate with in vivo efficacy (e.g., rodent neuroprotection models) .

Q. What degradation pathways occur under varying pH/temperature, and how are they mitigated?

Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the oxan-4-yl ring forms γ-butyrolactone. Stabilize with buffered solutions (pH 5–7) .

- Thermal Stress (>60°C) : Thiophen ring oxidation generates sulfoxides. Add antioxidants (e.g., BHT) during storage .

- Photodegradation : UV light induces C-S bond cleavage. Use amber glass vials and store in darkness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.